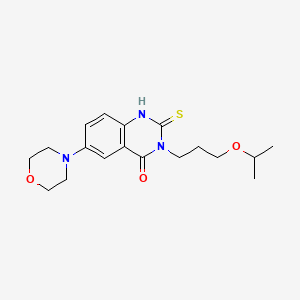

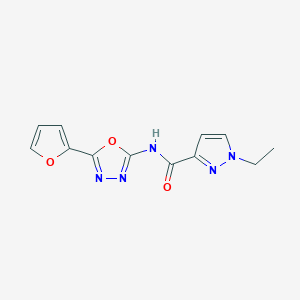

![molecular formula C15H13NO2 B2425638 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one CAS No. 338401-17-5](/img/structure/B2425638.png)

2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . Another study reported the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via an one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol .Molecular Structure Analysis

While specific structural analysis of DMABN is not available in the retrieved results, a study on naphtho[2,1-b:6,5-b′]difuran derivatives highlighted the optoelectronic properties of these compounds, suggesting potential applications in organic semiconductors .Chemical Reactions Analysis

In a study, a series of 3,4-dihydro-9-arylacridin-1(2H)-ones was synthesized and enaminone function was introduced at the C-2 position using DMFDMA catalyst . Another study reported the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via an one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol .Physical And Chemical Properties Analysis

The molecular formula of DMABN is C15H13NO2 and it has a molecular weight of 239.274. Further physical and chemical properties are not available in the retrieved results.Aplicaciones Científicas De Investigación

Synthesis of Naphtho[2,1-b]furan Derivatives :

- Synthesis techniques for naphthofuran derivatives, including 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one, have been explored. These derivatives exhibit significant biological activities, particularly against certain bacteria and fungi (El-Wahab et al., 2011).

Antineoplastic Agents Design :

- The compound has been used in the design of antineoplastic agents. Based on the "2-phenylnaphthalene-type" structural pattern, certain derivatives have shown inhibitory action against various cancer cell lines, including leukemia and lung cancer (Cheng et al., 1993).

Spectral Studies :

- Detailed spectral studies, such as NMR, of derivatives of this compound have been conducted to better understand their structure (Cvijin et al., 1998).

Crystal Structure Analysis :

- Investigations into the crystal structure of related compounds have been performed to understand their molecular interactions and stability (Choi et al., 2007).

Synthesis of Fused Pyranones :

- Research has been conducted on using similar compounds in the synthesis of fused pyranones, which have potential applications in medicinal chemistry (Ornik et al., 1990).

Biological Activity Evaluation :

- Various naphthofuran derivatives have been synthesized and evaluated for antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities (Kumaraswamy et al., 2008).

Catalytic Synthesis of Naphthofurans :

- A method for the synthesis of naphtho[2,1-b]furans through a catalytic cascade reaction has been developed, highlighting the practicality of these compounds in organic synthesis (Fan et al., 2016).

Desulfurization Studies :

- The compound's structural analogs have been used in studies of biodesulfurization, a process important in environmental chemistry and petroleum refining (Kirimura et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

(2Z)-2-(dimethylaminomethylidene)benzo[e][1]benzofuran-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-16(2)9-13-15(17)14-11-6-4-3-5-10(11)7-8-12(14)18-13/h3-9H,1-2H3/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJQEQYZERVILO-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/C(=O)C2=C(O1)C=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820264 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

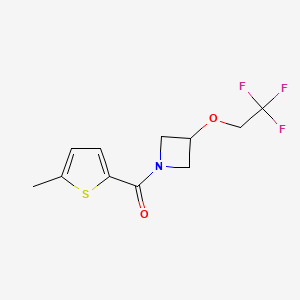

![methyl 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzoate](/img/structure/B2425555.png)

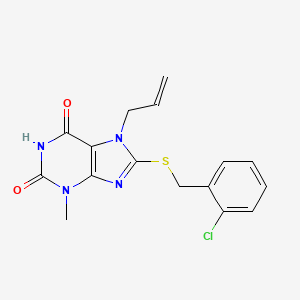

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)

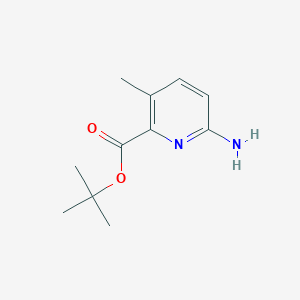

![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)

![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)

![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)